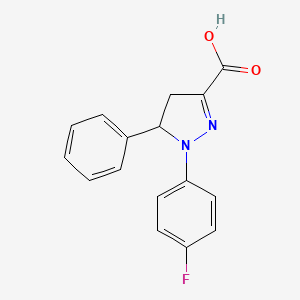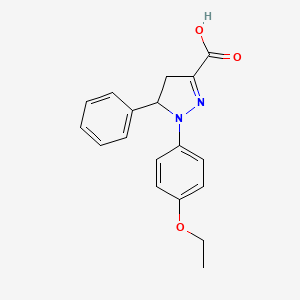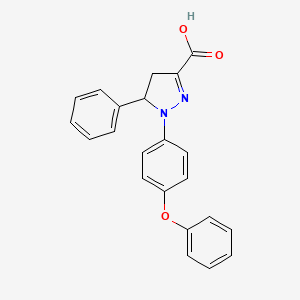
1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as arylaliphatic acids . These compounds are often used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-phenoxybenzoic acid involves adding a proper amount of diphenyl ether and dichloromethane into the same reactor, then adding an anhydrous aluminum trichloride solution into the reactor, stirring, adding acetic anhydride after stirring for 30-50min, heating the reactor, and continuously stirring .Molecular Structure Analysis
The molecular structure of related compounds like 1-(4-Phenoxyphenyl)ethanone has been analyzed and found to have a molecular formula of C14H12O2 . The exact structure of “1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid” would require further analysis.Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex. For example, the Cu(I)-catalyzed alkyne–azide ‘click’ cycloaddition (CuAAC) reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4-PHENOXYPHENYLACETIC ACID have been analyzed. It has a melting point of 72-79 °C, a boiling point of 382℃, and a density of 1.217 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrazoline derivatives have been recognized for their antioxidant properties. They act by scavenging free radicals and reactive oxygen species (ROS), which are linked to oxidative stress and disease development. The compound’s ability to inhibit lipid peroxidation, reducing the formation of malondialdehyde (MDA), a biomarker for oxidative injury, is particularly noteworthy .
Anti-inflammatory Potential
The anti-inflammatory properties of pyrazoline compounds are significant in the development of new therapeutic drugs. By modulating the inflammatory response, these compounds can potentially be used to treat conditions characterized by inflammation .
Antidepressant Effects
Pyrazoline derivatives have shown promise as antidepressants. Their interaction with the central nervous system could lead to the development of novel treatments for depression, offering an alternative to current antidepressant medications .
Anticonvulsant Properties
The anticonvulsant activity of pyrazoline compounds is another area of interest. By affecting neurotransmitter pathways, these derivatives could be used in the treatment of epilepsy and other seizure disorders .
Antitumor Activities
Research has indicated that pyrazoline derivatives may possess antitumor activities. Their role in inhibiting cell proliferation and inducing apoptosis in cancer cells is a promising avenue for cancer therapy research .
Neuroprotective Effects
The neurotoxic potential of pyrazoline derivatives has been studied, particularly their effects on acetylcholinesterase (AchE) activity. AchE is crucial for nerve pulse transmission, and modulation of its activity can lead to neuroprotective therapies .
Antibacterial and Antifungal Applications
Pyrazoline derivatives have been reported to exhibit antibacterial and antifungal activities. This opens up possibilities for their use in treating infectious diseases caused by bacteria and fungi .
Chemical Defense in Agriculture
Phenoxyacetic acid derivatives, closely related to the compound , have been used to induce chemical defenses in plants. For example, they can protect rice plants from pests like white-backed planthoppers by enhancing the plant’s natural defense mechanisms .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with proteins such as bruton’s tyrosine kinase (btk) and vascular endothelial growth factor receptor 2 . These proteins play crucial roles in cell proliferation and survival, and their inhibition can lead to the treatment of various cancers .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through hydrophobic interactions, potentially inhibiting the kinase activity of these proteins .
Biochemical Pathways
Similar compounds have been found to inhibit the b-cell receptor pathway, which is often aberrantly active in b cell cancers . This inhibition can lead to a decrease in B-cell proliferation and survival, thereby treating the cancer.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted primarily through the feces . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site.
Result of Action
Similar compounds have been found to inhibit cell proliferation and survival, leading to the treatment of various cancers .
Eigenschaften
IUPAC Name |
2-(4-phenoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22(26)20-15-21(16-7-3-1-4-8-16)24(23-20)17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-14,21H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKOEMYGMPTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
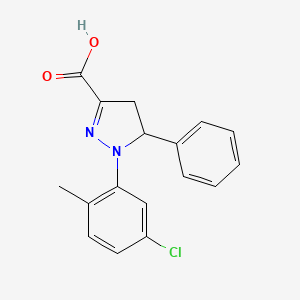
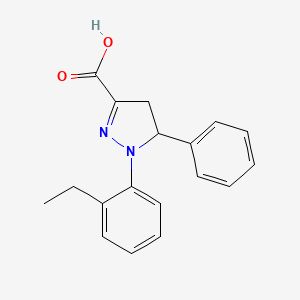
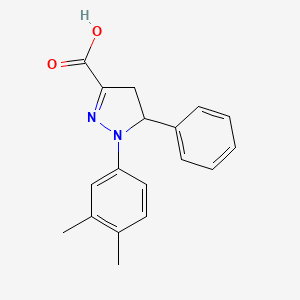

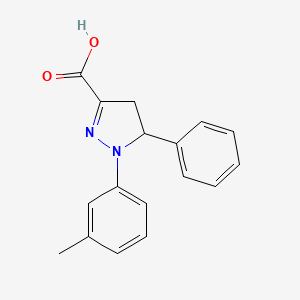

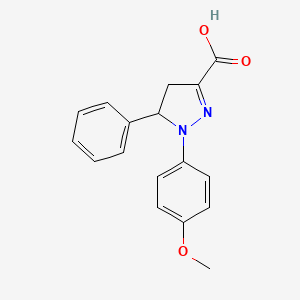

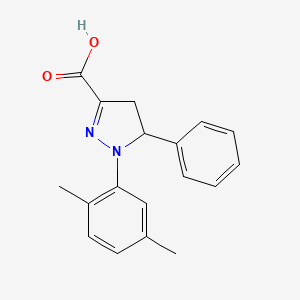

![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)
